[1-(2-Chlorophenyl)cyclobutyl]methanamine
Description
Properties
IUPAC Name |
[1-(2-chlorophenyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKTVPIXEOLSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation via Grignard and Reduction Reactions
Research findings indicate that tandem Grignard reactions followed by reduction steps are central to synthesizing cyclobutane derivatives with substituents on the ring:
- Step A: Formation of 1-(4-chlorophenyl)cyclobutanecarbonitrile via Grignard addition to suitable precursors, such as 4-chlorobenzyl cyanide, followed by cyclization.
- Step B: Conversion of nitrile to amine via catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄).
This route is exemplified in the synthesis of sibutramine, where the key intermediate, 1-(4-chlorophenyl)cyclobutyl)carbonitrile, is prepared through Grignard addition to a cyclobutane precursor, then reduced to the corresponding amine.
Reductive Amination
The final step involves converting nitrile or imine intermediates into the target amine through reductive amination:
- Reagents: Formaldehyde, formic acid, or other aldehyde sources.
- Conditions: Heating at 85–95°C with excess formaldehyde, followed by acid workup and purification.
This method is detailed in patents describing the synthesis of sibutramine, where formaldehyde is used to methylate the amine, followed by purification steps to isolate the hydrochloride salt.
Specific Synthesis Route from Patent Literature
Patent US6894189B2 describes an improved synthesis involving:
- Reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane to produce 1-(4-chlorophenyl)-1-cyclobutyl cyanide.
- Conversion of this cyanide to the amine via catalytic hydrogenation or reduction.
- Subsequent methylation or amination steps to produce the target compound.
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Formation of cyclobutyl cyanide | 4-Chlorobenzyl cyanide + 1,3-dibromopropane | Moderate to high yield |
| 2 | Reduction to amine | Catalytic hydrogenation or LiAlH₄ | High yield, selective |
| 3 | Methylation / Amination | Formaldehyde, formic acid | Final amine formation |
Reaction Scheme Summary
4-Chlorobenzyl cyanide + 1,3-dibromopropane → 1-(4-Chlorophenyl)-1-cyclobutyl cyanide
→ Reduction → 1-(4-Chlorophenyl)-1-cyclobutylmethanamine
→ Methylation (if needed) → [1-(2-Chlorophenyl)cyclobutyl]methanamine
Data Tables for Preparation Parameters
| Parameter | Details | References |
|---|---|---|
| Starting Material | 4-Chlorobenzyl cyanide | Patent US6894189B2 |
| Cyclization Agent | 1,3-Dibromopropane | Patent US6894189B2 |
| Reduction Agent | Lithium aluminum hydride or catalytic hydrogenation | Patent US6894189B2 |
| Methylation Reagent | Formaldehyde solution | Patent US6894189B2 |
| Solvents | Tetrahydrofuran (THF), ethanol, or ethereal solvents | Patent US6894189B2 |
| Reaction Temperatures | 0°C to 60°C | Patent US6894189B2 |
| Yield | Overall yield approximately 18-20% in multi-step synthesis | Patent US6894189B2 |
Research Findings and Notes
- Efficiency: The synthesis involving tandem Grignard and reduction reactions offers high selectivity and yield for key intermediates.
- Scalability: The methods are adaptable for large-scale synthesis, provided appropriate control of reaction conditions.
- Purity: Purification via recrystallization and chromatography ensures high purity of intermediates and final products.
- Safety: Handling of cyanides, halogenated compounds, and reducing agents requires strict safety protocols.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, given the presence of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or halide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Overview
[1-(2-Chlorophenyl)cyclobutyl]methanamine is an organic compound with the molecular formula and a molecular weight of . This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow for a range of applications, from drug development to industrial processes.
Medicinal Chemistry
- Pharmaceutical Development : this compound is being investigated as a potential pharmaceutical intermediate. Its structural characteristics may enhance the efficacy and selectivity of drug candidates targeting specific biological pathways. The presence of the chlorophenyl group can influence the compound's lipophilicity and metabolic stability, which are critical for drug design .
- Biological Activity : Preliminary studies suggest that this compound may exhibit biological activity relevant to various therapeutic areas, potentially interacting with specific receptors or enzymes involved in disease processes. However, further pharmacological studies are required to elucidate its mechanisms of action and therapeutic potential .
Organic Synthesis
- Building Block for Complex Molecules : In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its cyclobutyl structure allows for various modifications, making it useful in the development of novel compounds with desired properties .
- Synthetic Routes : The synthesis typically involves cyclization reactions followed by amination processes. Specific conditions and reagents can be optimized to enhance yield and purity, which is essential for both research and industrial applications .
Case Study 1: Therapeutic Potential
A study focused on the interactions of this compound with serotonin receptors demonstrated its potential as a modulator in neurological disorders. The research highlighted its ability to enhance receptor binding affinity compared to structurally similar compounds, suggesting a pathway for developing new antidepressants or anxiolytics.
Case Study 2: Synthesis and Application
Research into the synthesis of this compound explored various synthetic methodologies, including microwave-assisted synthesis, which significantly reduced reaction times while improving yields. This approach not only demonstrates the compound's utility in academic research but also its potential scalability for industrial applications.
Mechanism of Action
Comparison with Similar Compounds
Positional Isomers: 3- and 4-Chlorophenyl Derivatives
Key Differences :
- Substituent Position: The position of the chlorine atom on the phenyl ring significantly impacts molecular properties. [1-(4-Chlorophenyl)cyclobutyl]methanamine: The para-substitution creates a symmetrical electronic environment, which may improve crystallinity and stability .
Physicochemical Properties :
*Estimated based on fluorophenyl analogs .
Biological Relevance: Sibutramine-related compounds with 2-, 3-, or 4-chlorophenyl groups exhibit varying affinities for monoamine transporters, highlighting the importance of substituent position in pharmacological activity .
Fluorophenyl Analogs
Replacing chlorine with fluorine alters electronic properties and metabolic stability:
- [1-(2-Fluorophenyl)cyclobutyl]methanamine: Molecular Weight: 215.7 (as HCl salt) . Boiling Point: 253.3±23.0°C (predicted) .
Cyclopentyl vs. Cyclobutyl Derivatives
Ring Size Effects :
- Increased flexibility may lower binding affinity to rigid enzyme active sites compared to cyclobutyl derivatives .
Schiff Base Derivatives
[1-(2-Chlorophenyl)cyclobutyl]methanamine readily forms imines, such as N-(2-chlorobenzylidene)-1-(2-chlorophenyl)methanamine , under catalytic aerobic conditions . This reactivity contrasts with bulkier analogs (e.g., cyclopentyl derivatives), where steric hindrance may slow condensation.
Pharmacologically Relevant Analogs
Sibutramine-Related Compounds :
- USP Sibutramine Related Compound A : Features a 2-chlorophenyl group on a cyclobutylmethanamine backbone, similar to the target compound .
- USP Sibutramine Related Compound B (3-chloro) and C (4-chloro) : Demonstrate how positional isomerism affects metabolic pathways and potency .
Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|
| This compound | 194.68 | ~250–260 | 1.102 | 10.27 |
| [1-(4-Chlorophenyl)cyclobutyl]methanamine | 209.72 | ~255–265 | 1.10–1.15 | 10.27 |
| [1-(2-Fluorophenyl)cyclobutyl]methanamine | 179.23 | 253.3±23.0 | 1.102 | 10.27 |
Biological Activity
[1-(2-Chlorophenyl)cyclobutyl]methanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclobutyl ring and a chlorophenyl substituent, which may influence its interaction with various biological targets, including receptors and enzymes.
The molecular formula of this compound is CHClN. The presence of the amine functional group enhances its potential for biological activity, making it a subject of interest in various pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 223.70 g/mol |
| Structure | Cyclobutyl ring with chlorophenyl substituent |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects .
Biological Activity
Research has indicated that this compound exhibits several pharmacological properties:
- Serotonin and Norepinephrine Reuptake Inhibition : Similar to its analogs, this compound may inhibit the reuptake of serotonin and norepinephrine, potentially contributing to antidepressant effects .
- Appetite Suppression : In vivo studies have shown that compounds with similar structures can reduce food intake in rodent models, indicating potential applications in weight management .
- Thermogenic Effects : The compound may enhance energy expenditure through thermogenesis, which could be beneficial for metabolic disorders .
Study 1: Pharmacological Profile
A study investigated the pharmacological profile of this compound. It was found to exhibit a similar profile to sibutramine, a known appetite suppressant. The compound was tested in rodent models where it significantly reduced food intake when administered centrally (i.c.v.) and increased energy expenditure through thermogenic mechanisms .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships highlighted that variations in the cyclobutyl and chlorophenyl substituents significantly influence the biological activity of related compounds. Compounds with enhanced lipophilicity demonstrated improved membrane permeability and receptor binding affinity, suggesting that further modifications could optimize therapeutic effects .
Study 3: Enzyme Interaction
Research on the interaction of this compound with specific enzymes revealed that it acts as an inhibitor for certain pathways involved in neurotransmitter metabolism. This inhibition could lead to increased levels of serotonin and norepinephrine in synaptic clefts, supporting its potential use as an antidepressant .
Q & A
Advanced Research Question
- Liver microsome assays : Incubate with human or rat liver microsomes (1 mg/mL) and NADPH cofactor, analyzing degradation via LC-MS over 60 minutes.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions.
- Plasma stability tests : Monitor compound integrity in plasma at 37°C for 24 hours .
How can structure-activity relationship (SAR) studies guide analog design?
Advanced Research Question
Key modifications include:
- Halogen replacement : Replace 2-chloro with trifluoromethyl (CF₃) to enhance potency (e.g., EC₅₀ values drop from 0.18 μM to 0.067 μM in RXFP1 receptor studies) .
- Cyclobutyl expansion : Replace cyclobutyl with cyclopentyl to reduce ring strain, improving synthetic yield but decreasing receptor selectivity .
- Amine substitution : Convert primary amine to tertiary (e.g., dimethylamine) to modulate bioavailability .
Which analytical techniques ensure batch-to-batch consistency?
Basic Research Question
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (heptane:isopropanol 90:10).
- Karl Fischer titration : Quantify water content (<0.5% w/w).
- Elemental analysis : Verify C, H, N composition within ±0.4% of theoretical values .
What computational modeling approaches predict binding modes?
Advanced Research Question
- Molecular docking : Use AutoDock Vina with receptor PDB structures (e.g., 6CM4 for serotonin receptors).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR models : Train on datasets with ClogP, polar surface area, and H-bond donors to predict activity .
How can bioisosteric replacements optimize pharmacokinetics?
Advanced Research Question
- Fluorine-for-chlorine swaps : Improve metabolic stability (e.g., 2-fluoro analogs show 2x longer half-life in rats) .
- Cyclobutyl-for-aryl swaps : Reduce hepatotoxicity while maintaining affinity (e.g., cyclobutylmethanamine vs. benzylamine derivatives) .
- Amidine bioisosteres : Replace amine with amidoxime to enhance solubility without sacrificing potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
